molecular formula C13H11Cl2N5 B12933809 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-17-6

6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine

Cat. No.: B12933809
CAS No.: 924904-17-6
M. Wt: 308.16 g/mol
InChI Key: SQTPZSYREYRGBA-UHFFFAOYSA-N
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Description

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 6-Chloro-7-methoxy-4(1H)-quinolones
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Uniqueness

Compared to these similar compounds, 6-Chloro-7-(4-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and benzyl groups.

Biological Activity

6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine is a synthetic compound belonging to the purine class, characterized by a unique structure that includes a chloromethylbenzyl group and a chlorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • CAS Number : 924904-11-0
  • Molecular Formula : C13H11Cl2N5
  • Molecular Weight : 308.16 g/mol
  • IUPAC Name : 6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purin-2-amine
  • Canonical SMILES : C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may function as an inhibitor of specific kinases or polymerases, disrupting critical cellular processes such as DNA replication and signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Properties : Investigations have shown potential antiviral activity against various viral infections, possibly through interference with viral replication mechanisms.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with related purine derivatives:

Compound NameStructureBiological Activity
6-ChloropurineSimple purine derivativeModerate anticancer activity
7-Benzyl-7H-purin-2-amineLacks chloromethyl substitutionLimited enzyme inhibition
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amineSimilar structure with different substitutionPotentially similar biological activity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7), with IC50 values indicating potent activity.
  • Antiviral Research : Another research project explored its efficacy against influenza virus strains, showing promising results in vitro, suggesting that the compound inhibits viral replication at low concentrations.
  • Enzyme Inhibition Studies : Recent investigations into its effect on various kinases revealed that the compound acts as a selective inhibitor, which could be leveraged for therapeutic applications in diseases characterized by aberrant kinase activity.

Properties

CAS No.

924904-17-6

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

SQTPZSYREYRGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)N)Cl)CCl

Origin of Product

United States

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